ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
CAS No.: 1909317-05-0
Cat. No.: VC2975955
Molecular Formula: C15H14ClFN2O2
Molecular Weight: 308.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909317-05-0 |
|---|---|
| Molecular Formula | C15H14ClFN2O2 |
| Molecular Weight | 308.73 g/mol |
| IUPAC Name | ethyl 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C15H14ClFN2O2/c1-2-21-15(20)14-10-4-3-5-12(10)19(18-14)13-7-6-9(16)8-11(13)17/h6-8H,2-5H2,1H3 |
| Standard InChI Key | IBCWMJSKCUPBIK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=C(C=C3)Cl)F |
| Canonical SMILES | CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=C(C=C3)Cl)F |
Introduction
Ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole derivative class. It features a cyclopenta ring fused to a pyrazole structure, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to the presence of halogen substituents like chlorine and fluorine, which often enhance pharmacological properties.
Biological Activities and Potential Applications
Pyrazole derivatives, including ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate, are of interest in medicinal chemistry due to their potential biological activities. The presence of halogen atoms like chlorine and fluorine can enhance lipophilicity and binding affinity to target proteins or enzymes, which is crucial for drug development. While specific biological activities of this compound are not extensively documented, related pyrazole derivatives have shown promise in various therapeutic areas.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential for drug development due to enhanced pharmacological properties |
| Therapeutic Agents | Could target various health conditions, though specific mechanisms are under research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume